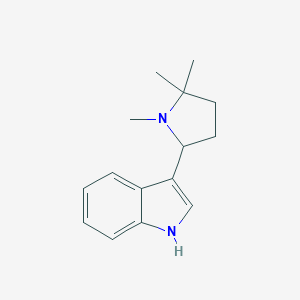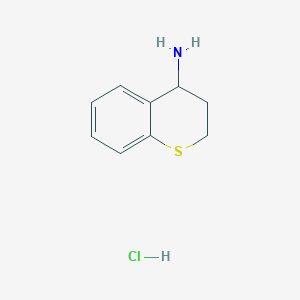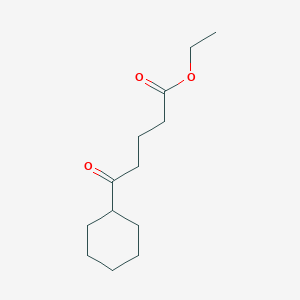
Ácido 4-metilpiridina-2-sulfónico
Descripción general
Descripción
4-Methylpyridine-2-sulfonic acid (4-MPSA) is a versatile organic compound with a wide range of applications in scientific research. 4-MPSA is a sulfonic acid derivative of pyridine, a heterocyclic aromatic organic compound. It is a colorless solid with a molecular weight of 172.2 g/mol and a melting point of 140°C. 4-MPSA is a strong acid and is highly soluble in water, making it useful for a variety of purposes.
Aplicaciones Científicas De Investigación
Síntesis de compuestos heterocíclicos
Ácido 4-metilpiridina-2-sulfónico: se utiliza en la síntesis de varios compuestos heterocíclicos, que son cruciales en el desarrollo de productos farmacéuticos. El grupo ácido sulfónico es un grupo funcional clave en la química medicinal, ya que puede mejorar la solubilidad y la biodisponibilidad de las moléculas de fármacos .
Productos químicos agrícolas
En la agricultura, los derivados del This compound sirven como intermediarios para crear reguladores del crecimiento de las plantas y herbicidas. Estos compuestos ayudan a mejorar el rendimiento de los cultivos y a proteger las plantas de plagas y enfermedades .
Biomateriales y medicina regenerativa
El proceso de sulfonación, que implica la adición de grupos ácido sulfónico a las moléculas, es significativo en los biomateriales. Las moléculas sulfonadas, incluidas las derivadas del This compound, se utilizan para crear hidrogel, andamios y nanopartículas. Estos materiales apoyan la adhesión celular, la proliferación y la diferenciación, que son esenciales para la ingeniería de tejidos y la medicina regenerativa .
Catálisis
This compound: y sus derivados pueden actuar como catalizadores en diversas reacciones químicas. Su capacidad para facilitar las reacciones los hace valiosos en aplicaciones de investigación donde la velocidad y la eficiencia son fundamentales .
Análisis ambiental
Este compuesto también se utiliza en el análisis ambiental, particularmente en la determinación de aminas aromáticas y piridinas en el suelo. Esto es importante para el control de la contaminación y garantizar la seguridad ambiental .
Productos químicos especiales
El grupo ácido sulfónico es un grupo funcional versátil que se utiliza en la síntesis de productos químicos especiales. Estos productos químicos tienen aplicaciones en diversas industrias, como la electrónica, el caucho, las pinturas, los textiles y el petróleo y el gas. This compound sirve como bloque de construcción para estas aplicaciones .
Direcciones Futuras
The future directions in the research of pyridine derivatives, including 4-methylpyridine-2-sulfonic Acid, involve the development of new synthetic methods and the exploration of their biological activities . The goal is to design novel antibiotics/drugs based on the pyridine scaffold that could offer high bioactivity and lesser toxicity .
Mecanismo De Acción
Target of Action
4-Methylpyridine-2-sulfonic Acid, like other pyridine derivatives, primarily targets various biochemical pathways in microorganisms . The specific targets can vary depending on the organism and the environmental conditions.
Mode of Action
It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives . This reactivity likely plays a key role in the compound’s interaction with its targets.
Biochemical Pathways
4-Methylpyridine-2-sulfonic Acid affects several biochemical pathways. For instance, in Pseudonocardia sp. strain M43, transient accumulation of 2-hydroxy-4-methylpyridine was observed during growth on 4-methylpyridine as a sole carbon and nitrogen source . This suggests that 4-Methylpyridine-2-sulfonic Acid may be involved in the metabolism of pyridine derivatives in certain microorganisms.
Result of Action
Its involvement in the metabolism of pyridine derivatives suggests that it could have significant effects on cellular processes in organisms that metabolize these compounds .
Action Environment
The action of 4-Methylpyridine-2-sulfonic Acid can be influenced by various environmental factors. For example, the presence of other compounds, pH levels, temperature, and the specific characteristics of the organism it is interacting with can all affect its efficacy and stability .
Análisis Bioquímico
Biochemical Properties
4-Methylpyridine-2-Sulfonic Acid, like other pyridine derivatives, exhibits properties that differ in some respects to homocyclic compounds, which may have profound effects on their biodegradation . The presence of the ring nitrogen defines the reactivity of pyridine derivatives
Molecular Mechanism
It’s known that the presence of the ring nitrogen in pyridine derivatives defines their reactivity
Metabolic Pathways
Pyridine derivatives, including 4-Methylpyridine-2-Sulfonic Acid, are known to be involved in various metabolic pathways
Propiedades
IUPAC Name |
4-methylpyridine-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-5-2-3-7-6(4-5)11(8,9)10/h2-4H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPONZDBBPJRDSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376492 | |
| Record name | 4-methylpyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18616-04-1 | |
| Record name | 4-Methyl-2-pyridinesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18616-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methylpyridine-2-sulfonic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-methylpyridine-2-sulfonic acid interact with metal ions, and what is the structural outcome of this interaction?
A1: The research demonstrates that 4-methylpyridine-2-sulfonic acid acts as a ligand, coordinating with metal ions like Zinc(II) to form coordination polymers. [] Specifically, it coordinates in a tridentate manner, meaning it binds to the metal ion through three donor atoms: the nitrogen atom in the pyridine ring, the oxygen atom of the sulfonate group, and another oxygen atom from a neighboring molecule's sulfonate group. This bridging interaction leads to the formation of a one-dimensional infinite coordination polymer with the formula [Zn(4-methylpyridine-2-sulfonate)2]n. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[3.1.0]hexane-6,6-dicarbonitrile](/img/structure/B102550.png)
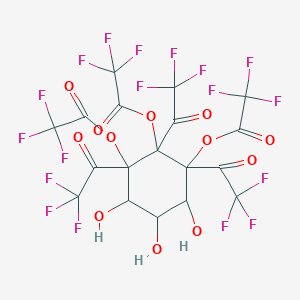
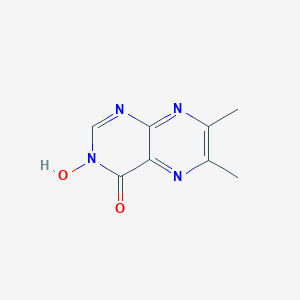
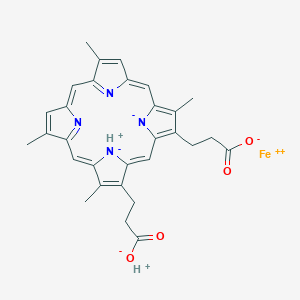

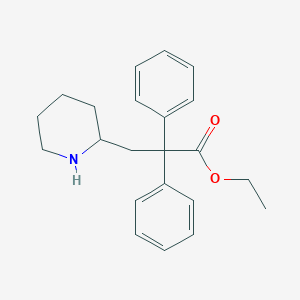
![1-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborine](/img/structure/B102559.png)

